4-Methylcinnamic acid
Overview
Description
4-Methylcinnamic acid is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, where a methyl group is substituted at the para position of the phenyl ring. This compound is known for its crystalline structure and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
The primary target of 4-Methylcinnamic acid is the hydroxy-carboxylic acid receptor HCA2 (GPR109A) , a G protein-coupled receptor . This receptor plays a crucial role in mediating the biological effects of this compound.
Mode of Action
The interaction between this compound and the HCA2 receptor triggers a series of biochemical reactions, leading to changes in cellular functions .
Biochemical Pathways
This suggests that it may affect pathways related to fungal cell wall synthesis and maintenance .
Result of Action
This compound can improve the potency of cell wall-disrupting agents . This indicates that the compound’s action results in enhanced antifungal activity, potentially leading to the disruption of fungal cell walls .
Biochemical Analysis
Biochemical Properties
It is known that the nature of the substituents incorporated into cinnamic acid plays a significant role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
Cellular Effects
Some cinnamic acid derivatives have been reported to exhibit significant biological activities, including anticancer effects
Molecular Mechanism
It is known that the structure of cinnamic acid derivatives, including 4-Methylcinnamic acid, allows for modification with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylcinnamic acid can be synthesized through several methods. One common method involves the Perkin reaction, where 4-methylbenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes steps for purification and quality control to meet the required standards .
Chemical Reactions Analysis
Types of Reactions
4-Methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzoic acid.
Reduction: It can be reduced to form 4-methylcinnamyl alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylcinnamyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methylcinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: The parent compound without the methyl substitution.
4-Methoxycinnamic acid: A derivative with a methoxy group instead of a methyl group.
4-Chlorocinnamic acid: A derivative with a chlorine atom at the para position.
Uniqueness
4-Methylcinnamic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance certain properties, making it more suitable for specific applications compared to its analogs .
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHILYUWQEGOS-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901045 | |
Record name | NoName_95 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-39-3 | |
Record name | trans-p-Methylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1866-39-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-p-methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for 4-methylcinnamic acid's antifungal activity?
A1: this compound acts as a chemosensitizer, augmenting the efficacy of existing antifungal agents that target the fungal cell wall, such as caspofungin and octyl gallate []. This synergistic effect leads to a significant reduction in the minimum inhibitory concentrations of these drugs []. The exact mechanism behind this synergy remains to be fully elucidated.
Q2: How does the structure of this compound relate to its activity?
A2: Research suggests that the para-substitution of the methyl moiety on the cinnamic acid scaffold is crucial for overcoming fungal tolerance []. For instance, this compound demonstrates improved activity against glr1Δ mutant strains of Saccharomyces cerevisiae compared to its 4-methoxy counterpart []. This highlights the importance of structure-activity relationships in optimizing antifungal efficacy.
Q3: Has this compound shown efficacy against drug-resistant fungal strains?
A3: Yes, 4-chloro-α-methylcinnamic acid, a close structural analog of this compound, has demonstrated the ability to overcome fludioxonil tolerance in Aspergillus fumigatus antioxidant MAPK mutants (sakAΔ, mpkCΔ) []. This suggests potential for these compounds in combating emerging drug-resistant fungal infections.
Q4: What analytical techniques have been employed to characterize and study this compound?
A5: Several analytical techniques have been used to characterize this compound, including:* X-ray diffraction: To determine crystal structures and study co-crystal formation [, ].* Raman and Infrared Spectroscopy: To investigate the solid-state photodimerization reaction mechanism and analyze vibrational modes of the molecule [].* HPLC: To measure the rate of reduction of this compound by samarium diiodide [].
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